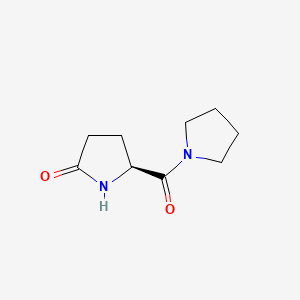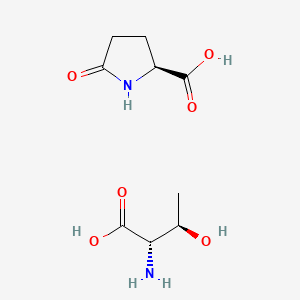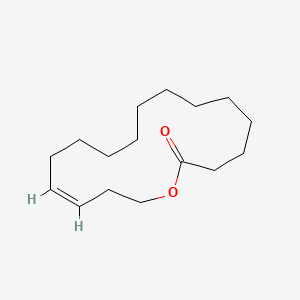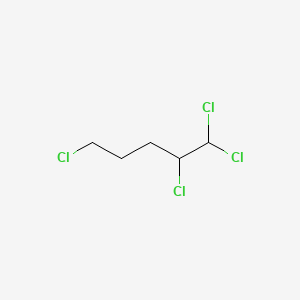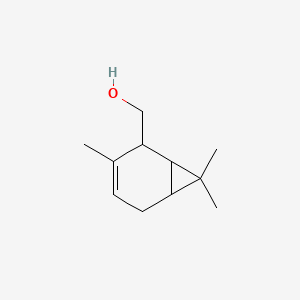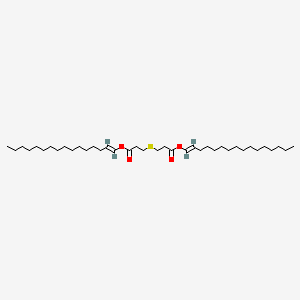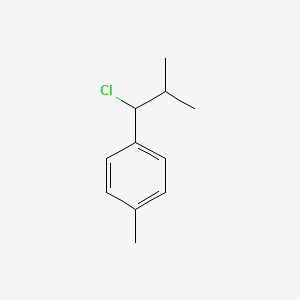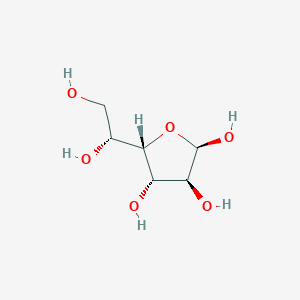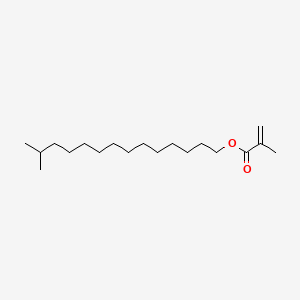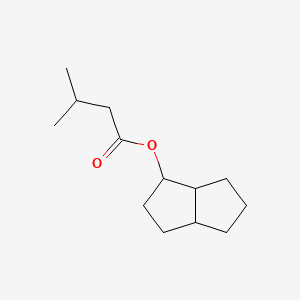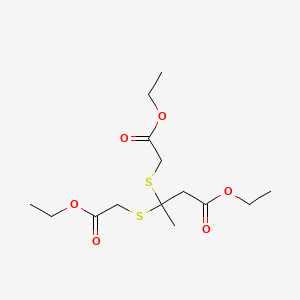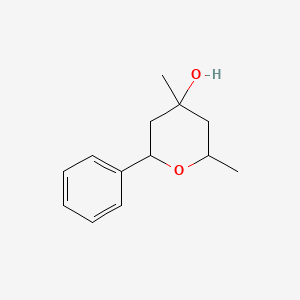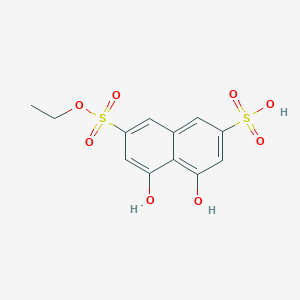
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C12H12O8S2. It is a derivative of naphthalene, characterized by the presence of ethyl, hydroxyl, and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid typically involves the sulfonation of ethyl-4,5-dihydroxynaphthalene. The reaction conditions often include the use of concentrated sulfuric acid and controlled temperatures to ensure the proper introduction of sulfonic acid groups at the 2 and 7 positions of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where ethyl-4,5-dihydroxynaphthalene is treated with sulfur trioxide or oleum. The reaction is carefully monitored to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and chelating agents.
Biology: Employed in the visualization of trichothecenes on thin-layer chromatography (TLC) plates.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions. These interactions can influence various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Lacks the ethyl group but shares similar functional groups and reactivity.
Chromotropic acid: Another naphthalene derivative with hydroxyl and sulfonic acid groups, used in similar applications.
Uniqueness
Ethyl-4,5-dihydroxynaphthalene-2,7-disulphonic acid is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
71648-30-1 |
|---|---|
Molekularformel |
C12H12O8S2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
7-ethoxysulfonyl-4,5-dihydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O8S2/c1-2-20-22(18,19)9-4-7-3-8(21(15,16)17)5-10(13)12(7)11(14)6-9/h3-6,13-14H,2H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
KSQYYZZNPDYERU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC2=CC(=CC(=C2C(=C1)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


